molecular formula C12H15NO2 B1425389 N-[4-(hydroxymethyl)phenyl]pent-4-enamide CAS No. 1344062-74-3

N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Cat. No. B1425389
CAS RN: 1344062-74-3
M. Wt: 205.25 g/mol
InChI Key: SUWHXWJKJNQXNH-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)phenyl]pent-4-enamide, also known as 4-HMPA, is an amide derivative of the aromatic compound 4-hydroxymethylphenol. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-HMPA has attracted considerable attention in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Derivatives of N-[4-(hydroxymethyl)phenyl]pent-4-enamide have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the compound’s ability to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .

Antiproliferative Effects

Research indicates that certain derivatives of this compound exhibit antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). This suggests that N-[4-(hydroxymethyl)phenyl]pent-4-enamide could be a lead compound in the development of new anticancer drugs .

Molecular Modelling

The compound’s structure has been used in molecular modelling to understand its interaction with biological receptors. This is crucial for rational drug design, as it helps in predicting the efficacy and potential side effects of new drugs based on the compound’s molecular interactions .

Nonlinear Optical (NLO) Properties

Studies have explored the nonlinear optical properties of related alkylaminophenol compounds, which are important for applications in photonics and optoelectronics. These properties are significant for developing materials that can be used in optical switches, modulators, and other photonic devices .

Quantum Chemical Calculations

The compound has been subjected to quantum chemical calculations to determine its electronic and structural properties. This includes investigating bond lengths, dihedral and bond angles, HOMO and LUMO energies, and other thermodynamic parameters. Such studies are essential for understanding the reactivity and stability of the compound .

Pharmaceutical Development

Due to its unique structural properties and functional groups, N-[4-(hydroxymethyl)phenyl]pent-4-enamide is being considered for pharmaceutical development. It could serve as a precursor or an active ingredient in the synthesis of drugs with various therapeutic applications.

properties

IUPAC Name

N-[4-(hydroxymethyl)phenyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWHXWJKJNQXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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